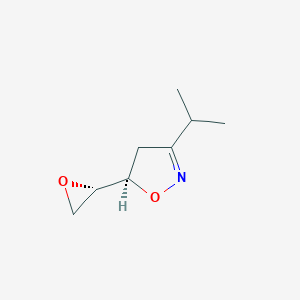
2-Monoolein
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Oleoyl glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid metabolism and enzymatic hydrolysis.
Biology: Investigated for its role in cellular signaling and as a ligand for GPR119.
Medicine: Explored for its potential in regulating glucose metabolism and as a therapeutic agent for metabolic disorders.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties
Mécanisme D'action
Le 2-oléoyl glycérol exerce ses effets principalement par l’activation du GPR119, un récepteur couplé aux protéines G. En se liant au GPR119, le 2-oléoyl glycérol stimule la libération du peptide-1 de type glucagon (GLP-1) des cellules L intestinales. Cela conduit à une augmentation de la sécrétion d’insuline et à une amélioration de l’homéostasie du glucose . De plus, il a été démontré que le 2-oléoyl glycérol potentialise la signalisation des protéines G via une liaison allostérique du récepteur 5-HT2A .
Composés similaires :
2-Arachidonoyl glycérol : Un autre monoacylglycérol qui agit comme ligand endogène des récepteurs cannabinoïdes.
1,3-Dioléoyl glycérol : Un diacylglycérol avec deux groupes oléoyle, utilisé dans les études sur le métabolisme des lipides.
2-Palmitoyl glycérol : Un monoacylglycérol avec un groupe palmitoyle, impliqué dans diverses voies métaboliques
Unicité du 2-oléoyl glycérol : Le 2-oléoyl glycérol est unique en raison de son interaction spécifique avec le GPR119, ce qui le distingue des autres monoacylglycérols. Sa capacité à stimuler la libération de GLP-1 et à réguler le métabolisme du glucose en fait un candidat prometteur pour des applications thérapeutiques dans les troubles métaboliques .
Analyse Biochimique
Biochemical Properties
2-Monoolein interacts with various enzymes and biomolecules. It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . In 2011, this compound was found to be an endogenous ligand to GPR119 , indicating its role in biochemical reactions.
Cellular Effects
This compound has been shown to influence cell function. For instance, it has been shown to increase glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) levels following administration to the small intestine . This suggests that this compound can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been discovered to potentiate G protein and not β-arrestin signaling via allosteric binding of the 5-HT 2A receptor . This indicates that this compound can interact with biomolecules, influence enzyme activation, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, monoolein-based cubosome formulations have been shown to induce modification of the cell lipid profile, lipid droplet accumulation, mitochondrial hyperpolarization, and mitochondrial ROS generation . These effects suggest the product’s stability, degradation, and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways. Its synthesis is derived from diacylglycerol precursors . It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . This suggests that this compound interacts with enzymes in these metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. For instance, monoolein, when poured in aqueous media, can self-associate to form monoolein aqueous dispersions (MADs) able to provide for sustained drug release . These systems are characterized by a mixture of complex lyotropic liquid crystalline nanostructures such as micelles, cubic, lamellar, reverse hexagonal, and hexagonal mesophases .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le 2-oléoyl glycérol peut être synthétisé par hydrolyse enzymatique de diacylglycérols. La réaction implique généralement l’utilisation de lipases, qui hydrolysent sélectivement les liaisons esters des diacylglycérols pour produire des monoacylglycérols .
Méthodes de production industrielle : La production industrielle du 2-oléoyl glycérol implique souvent l’utilisation d’acide oléique et de glycérol de haute pureté. La réaction est catalysée par des lipases dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus peut également impliquer des étapes de purification telles que la distillation et la cristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-oléoyl glycérol subit diverses réactions chimiques, notamment :
Oxydation : La double liaison du groupe oléoyle peut être oxydée pour former des époxydes ou des produits hydroxylés.
Réduction : La double liaison peut être réduite pour former des monoacylglycérols saturés.
Substitution : Les groupes hydroxyle du glycérol peuvent participer à des réactions de substitution pour former des esters ou des éthers.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Hydrogénation catalytique à l’aide de catalyseurs de palladium ou de platine.
Substitution : Chlorures d’acides ou anhydrides en présence d’une base telle que la pyridine.
Principaux produits formés :
Oxydation : Époxydes, monoacylglycérols hydroxylés.
Réduction : Monoacylglycérols saturés.
Substitution : Monoacylglycérols estérifiés ou éthérifiés.
Applications de la recherche scientifique
Le 2-oléoyl glycérol a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le métabolisme des lipides et l’hydrolyse enzymatique.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et comme ligand du GPR119.
Médecine : Exploré pour son potentiel de régulation du métabolisme du glucose et comme agent thérapeutique pour les troubles métaboliques.
Industrie : Utilisé dans la formulation de cosmétiques et de produits pharmaceutiques en raison de ses propriétés émollientes
Comparaison Avec Des Composés Similaires
2-Arachidonoyl glycerol: Another monoacylglycerol that acts as an endogenous ligand for cannabinoid receptors.
1,3-Dioleoyl glycerol: A diacylglycerol with two oleoyl groups, used in studies of lipid metabolism.
2-Palmitoyl glycerol: A monoacylglycerol with a palmitoyl group, involved in various metabolic pathways
Uniqueness of 2-Oleoyl Glycerol: 2-Oleoyl glycerol is unique due to its specific interaction with GPR119, which distinguishes it from other monoacylglycerols. Its ability to stimulate GLP-1 release and regulate glucose metabolism makes it a promising candidate for therapeutic applications in metabolic disorders .
Propriétés
IUPAC Name |
1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGQKDVAURUGE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058661 | |
| Record name | 2-Oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-84-3 | |
| Record name | 2-Oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Glyceryl monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


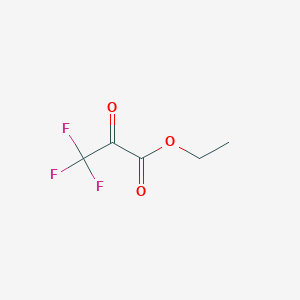

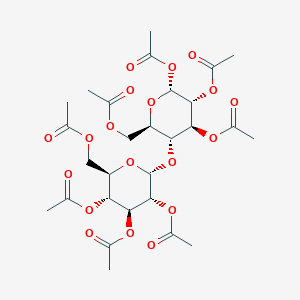
![3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide](/img/structure/B133410.png)
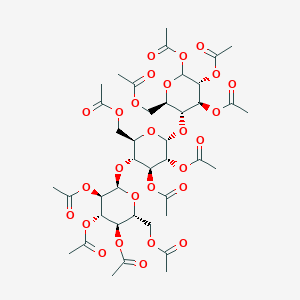
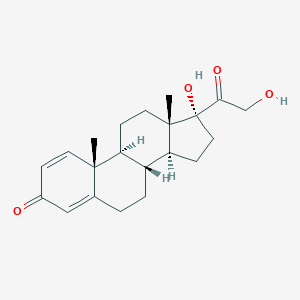
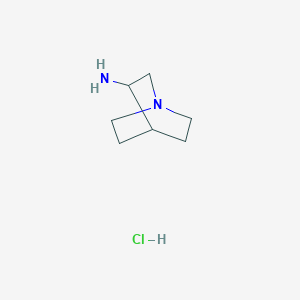
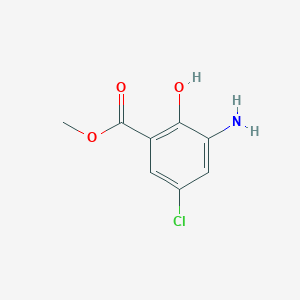
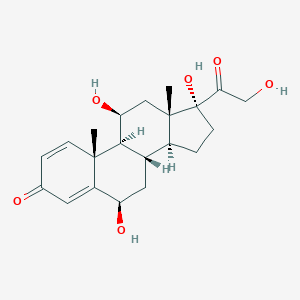
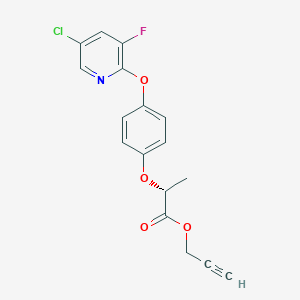
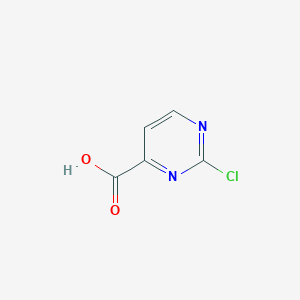
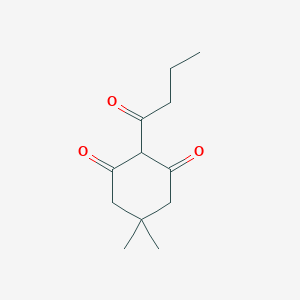
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
